molecular formula C13H15N3O2 B2815835 4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one CAS No. 941868-20-8

4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one

Cat. No.: B2815835
CAS No.: 941868-20-8
M. Wt: 245.282
InChI Key: XKGSUBNPXPQHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.282. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents highlight the quest for compounds with enhanced solubility and cytotoxicity. For instance, analogues such as CB30865 have shown high growth-inhibitory activity due to a folate-independent locus of action and unique biochemical characteristics like delayed, non-phase-specific, cell-cycle arrest. Modifications at the 2-position of the quinazolin-4-one ring have led to compounds that are significantly more water-soluble and up to 6-fold more cytotoxic than CB30865, retaining its novel biochemical properties (Bavetsias et al., 2002).

Antimicrobial and Anti-inflammatory Applications

Research on quinazoline derivatives has also explored their antimicrobial, analgesic, and anti-inflammatory properties. Some novel quinazoline-4-one/4-thione derivatives have been synthesized and screened for these activities, revealing that certain methyl/methoxy groups and amine, urea, and thiourea substitutions at the quinazoline ring are essential for antimicrobial, analgesic, and anti-inflammatory effects. Among these compounds, some have shown good activity profiles against microbes, pain, and inflammation (Dash et al., 2017).

Synthesis and Pharmacological Screening

The synthesis and preliminary pharmacological screening of quinazoline derivatives have provided insights into their potential as antimicrobial, analgesic, and anti-inflammatory agents. This research underscores the structural modifications that can enhance the therapeutic potential of quinazoline scaffolds, offering a foundation for developing compounds with reduced side effects and improved efficacy (Dash et al., 2017).

Antiviral Applications

Quinazolinone nucleoside derivatives have been investigated for their antiviral properties, particularly as S-adenosyl-L-homocysteine analogs. The synthesis of 4-amino-1-(beta-D-ribofuranosyl)quinazolin-2-one, followed by coupling reactions with dialkyl disulfides, has led to compounds with potential antiviral activity. This research opens avenues for the development of novel antiviral agents based on the quinazolinone scaffold (Chien et al., 2004).

Properties

IUPAC Name

4-amino-3-(oxolan-2-ylmethyl)quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-12-10-5-1-2-6-11(10)15-13(17)16(12)8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIUGZBWLXUSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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